メトリブジン-デサミノ

説明

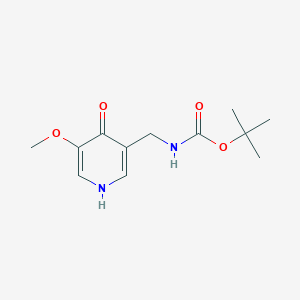

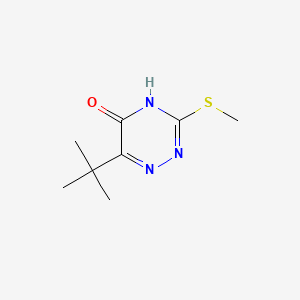

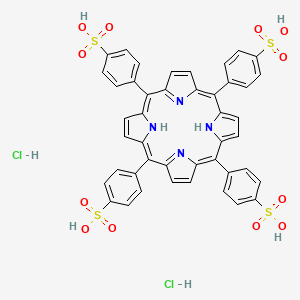

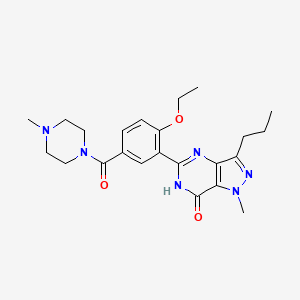

1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)- is an aryl sulfide.

科学的研究の応用

土壌および植物残渣分析

メトリブジン-デサミノは、メトリブジンの主要な分解生成物として、土壌および植物サンプル中の環境運命を監視するために頻繁に分析されます . 痕跡レベルでの化合物の存在は、ガスクロマトグラフィー-タンデム質量分析(GC-MS / MS)などの高度な技術を使用して決定できます。これは、農業環境における除草剤残留物の持続性と移動性に関する洞察を提供します .

環境挙動モニタリング

除草剤の環境挙動を理解することは、安全で効果的な作物処理にとって重要です。 メトリブジン-デサミノの高い水溶性と土壌移動性は、除草剤の使用による環境への影響、特に水源への到達可能性と食物連鎖への侵入の可能性を調べるための重要なマーカーとなっています .

作物生産における雑草防除

メトリブジン-デサミノは、さまざまな作物の発芽前および発芽後の雑草防除に使用されています。 その適用は、一年生草本および広葉雑草の管理において重要であり、ジャガイモ、トマト、大豆、サトウキビ、トウモロコシ、穀物などの作物の収量と品質を支えています .

除草剤効力増強

メトリブジン-デサミノに関する研究には、雑草防除効果を高めるための他の除草剤やアジュバントとの組み合わせの探求が含まれます。 研究によると、特定のアジュバントと併用した場合、メトリブジン-デサミノは雑草の生育阻害を大幅に改善し、作物の収量増加に貢献することができます .

農薬リスク評価

メトリブジン-デサミノは、農薬リスク評価プロセスにおいて役割を果たします。さまざまな作物におけるその代謝経路は、その使用に関連する安全性と環境リスクを評価するために研究されています。 この情報は、規制当局が除草剤の適用に関する安全な限度とガイドラインを設定するために不可欠です .

分析方法開発

メトリブジン-デサミノとその代謝物を農業マトリックス中で検出するための分析方法の開発は、重要な研究分野です。 これらの方法は、正確な定量化を達成することを目指しており、これは監視目的と安全基準への準拠を保証するために不可欠です .

作用機序

Target of Action

Metribuzin-Desamino, also known as Metribuzin da, Metribuzin-DA, Deaminometribuzin, Deaminated sencor, or 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)-, is a major metabolite of the herbicide Metribuzin . The primary targets of Metribuzin-Desamino are the weeds in various crops . It is used to control annual grass and broad-leaved weeds .

Mode of Action

Metribuzin-Desamino acts by inhibiting photosynthesis in the target weeds . It disrupts photosystem II, which is an essential component of the photosynthetic process . This disruption prevents the weeds from converting light energy into chemical energy, leading to their death .

Biochemical Pathways

The action of Metribuzin-Desamino affects the photosynthetic pathway in the target weeds . By disrupting photosystem II, it prevents the conversion of light energy into chemical energy, a crucial step in the photosynthetic process . This disruption leads to the death of the weeds, thereby preventing them from competing with the crops for resources .

Pharmacokinetics

Metribuzin-Desamino exhibits high water solubility, high to very high soil mobility, and low to moderate persistence in soil . These properties influence its absorption, distribution, metabolism, and excretion (ADME) in the environment . The high water solubility and soil mobility allow Metribuzin-Desamino to be readily taken up by the target weeds .

Result of Action

The result of Metribuzin-Desamino’s action is the death of the target weeds . By inhibiting photosynthesis, Metribuzin-Desamino starves the weeds of the chemical energy they need to grow and reproduce . This leads to the death of the weeds, thereby reducing competition for resources with the crops .

Action Environment

The action, efficacy, and stability of Metribuzin-Desamino are influenced by various environmental factors . Its high water solubility and soil mobility mean that it can be easily transported in the environment, potentially affecting non-target organisms . Therefore, while Metribuzin-Desamino is an effective herbicide, its use must be carefully managed to minimize potential environmental impacts .

生化学分析

Biochemical Properties

Metribuzin-Desamino interacts with various enzymes and proteins. For instance, it has been found to interact with glutathione reductase 2 from Arabidopsis thaliana . The interaction between Metribuzin-Desamino and this enzyme is believed to be mainly driven by hydrogen bonding and van der Waals forces .

Cellular Effects

Metribuzin-Desamino and its parent compound Metribuzin have been detected in plants, indicating that they can be absorbed and translocated within plant cells . The presence of these compounds can have various effects on cellular processes, although specific details on the effects of Metribuzin-Desamino on cell signaling pathways, gene expression, and cellular metabolism are currently limited.

Molecular Mechanism

Metribuzin, the parent compound, is known to inhibit photosynthesis by binding to the D1 quinone protein of the photosystem II (PSII) in the chloroplast, preventing electron transport necessary for the conversion of light to energy . It is possible that Metribuzin-Desamino may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Metribuzin-Desamino have been observed over time. For instance, in one study, bean plants were grown in soil treated with Metribuzin and collected after 23 days. At the end of the assay, only 11% of the initial concentration of Metribuzin remained in the soil, indicating degradation over time .

Dosage Effects in Animal Models

Specific information on the dosage effects of Metribuzin-Desamino in animal models is currently limited. Metribuzin, the parent compound, has been studied for its toxicological effects. It has been found that the acceptable daily intake (ADI) for Metribuzin is 0.013 mg/kg body weight per day .

Metabolic Pathways

Metribuzin-Desamino is one of the major metabolites formed when Metribuzin is degraded in the environment . The other major metabolites include diketo-metribuzin and desamino-diketo-metribuzin

Transport and Distribution

Metribuzin-Desamino, due to its high water solubility and soil mobility, can be transported and distributed within cells and tissues

特性

IUPAC Name |

6-tert-butyl-3-methylsulfanyl-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c1-8(2,3)5-6(12)9-7(13-4)11-10-5/h1-4H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWRSUQXSCLDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(NC1=O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052839 | |

| Record name | Metribuzin-DA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35045-02-4 | |

| Record name | Metribuzin DA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35045-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Triazin-5(2H)-one, 6-(1,1-dimethylethyl)-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035045024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metribuzin-DA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1530895.png)

![N-[2-(4-Isopropylphenoxy)propyl]cyclohexanamine](/img/structure/B1530897.png)